Benzene, 1-methyl-4-(propoxymethyl)-

Description

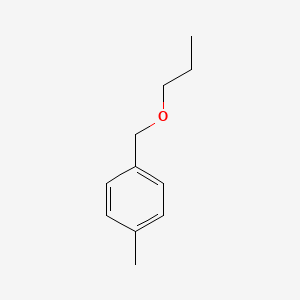

Benzene, 1-methyl-4-(propoxymethyl)- is a substituted aromatic compound featuring a methyl group at position 1 and a propoxymethyl group (–CH2–O–C3H7) at position 4 of the benzene ring. These derivatives often exhibit distinct physicochemical properties and biological activities, making them relevant in industrial, pharmaceutical, and agrochemical applications. The propoxymethyl group introduces unique steric and electronic effects, influencing reactivity, solubility, and toxicity compared to other alkyl or functionalized benzene derivatives .

Properties

CAS No. |

91967-70-3 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

1-methyl-4-(propoxymethyl)benzene |

InChI |

InChI=1S/C11H16O/c1-3-8-12-9-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3 |

InChI Key |

HGHKXIOBIUJSCS-UHFFFAOYSA-N |

Canonical SMILES |

CCCOCC1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-methyl-4-(propoxymethyl)- typically involves the alkylation of toluene (methylbenzene) with propoxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the propoxymethyl group is introduced to the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants, as well as using advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzene, 1-methyl-4-(propoxymethyl)- can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

Reduction: Reduction reactions can occur at the propoxymethyl group, converting it to a hydroxymethyl group using reducing agents like lithium aluminum hydride (LiAlH).

Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: KMnO in acidic or basic medium.

Reduction: LiAlH in anhydrous ether.

Substitution: Nucleophiles such as hydroxide ions (OH) or amines (NHR).

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Hydroxymethyl derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzene, 1-methyl-4-(propoxymethyl)- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound can be used to study the effects of substituted benzenes on biological systems. It may also be explored for its potential therapeutic properties, although specific applications in medicine are still under investigation.

Industry: In the industrial sector, Benzene, 1-methyl-4-(propoxymethyl)- is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of Benzene, 1-methyl-4-(propoxymethyl)- involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key properties and applications of benzene derivatives with substituents at the 1-methyl-4-position, based on the provided evidence:

*Estimated from analogous compounds.

Key Findings:

Physicochemical Properties :

- Substituents significantly alter boiling points. For example, the methylthio (–SCH3) group in Benzene, 1-methyl-4-(methylthio)- increases boiling point (326.20 K) compared to the chloro-substituted derivative (303.15 K) due to stronger intermolecular interactions .

- Fluorinated derivatives (e.g., Benzene, 1-methyl-4-(pentafluoroethyl)-) exhibit enhanced thermal stability and hydrophobicity, critical for specialty materials .

- Biological Activity: Benzene, 1-methyl-4-(1-methylethyl)- (p-cymene) demonstrates insecticidal efficacy, achieving 65% aphid mortality at 35% concentration within 24 hours . Chlorinated derivatives (e.g., Benzene, 1-chloro-4-methyl-) are linked to hepatotoxicity through reactive metabolite formation, consistent with broader benzene-related carcinogenicity .

Industrial Applications :

- Isocyanato- and propoxy-substituted derivatives serve as intermediates in polyurethane and resin production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.